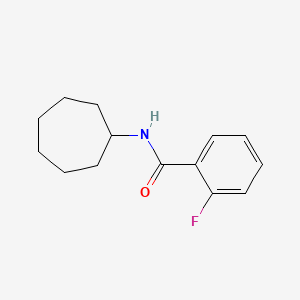

N-cycloheptyl-2-fluorobenzamide

Description

Overview of Benzamide (B126) Derivatives in Chemical Research

Benzamide derivatives form a cornerstone of modern organic and medicinal chemistry. Their synthetic accessibility and the stability of the amide bond make them versatile building blocks for more complex molecular architectures. nih.gov

The history of benzamides dates back to the 19th century, with the first preparation of the parent compound, benzamide, reported in 1872. iosrphr.org Initially objects of fundamental chemical study, the potential of substituted benzamides in various applications soon became apparent. Over the decades, synthetic methodologies have evolved, allowing for precise and diverse substitutions on both the aromatic ring and the amide nitrogen. This evolution has transformed the simple benzamide core into a "molecular scaffold," a foundational structure that can be systematically modified to develop a wide array of functional molecules. nih.gov This "core-refining and substituent-decorating approach" is a common practice in modern medicinal chemistry to generate novel compounds with improved properties. researchgate.net

The benzamide moiety is recognized as a "privileged structure" in medicinal chemistry. nih.goviosrphr.org This term describes a molecular framework that is capable of binding to multiple, unrelated biological targets, making it a fertile starting point for drug discovery. Consequently, the benzamide scaffold is found in a multitude of therapeutic agents with diverse activities, including anticancer, antiviral, analgesic, and anti-inflammatory properties. iosrphr.orgnih.govnih.gov The amide group itself is a crucial feature, as it can participate in hydrogen bonding, a key interaction for binding to proteins and other biological macromolecules. mdpi.com The stability and synthetic tractability of benzamides allow chemists to create large libraries of related compounds for screening and developing new therapeutic leads. nih.govresearchgate.net

The Role and Impact of Fluorine Substitution in Benzamide Structures

The introduction of fluorine into organic molecules is a widely used strategy in pharmaceutical research to fine-tune a compound's properties. nih.gov More than 20% of all pharmaceutical drugs contain fluorine, a testament to its unique and beneficial effects. nih.gov

Fluorine is the most electronegative element, and its substitution for hydrogen on a benzamide ring causes significant electronic perturbations. nih.gov The strong electron-withdrawing inductive effect of fluorine alters the electron density distribution across the aromatic ring and the adjacent amide group. nih.gov This can influence the acidity of N-H protons and the basicity of the carbonyl oxygen.

Despite its powerful electronic influence, fluorine is relatively small (van der Waals radius of 1.47 Å, compared to 1.20 Å for hydrogen), meaning it often introduces minimal steric hindrance. nih.gov However, substituting hydrogen with fluorine can have notable conformational effects. For instance, in the crystal structure of the related compound N-cyclohexyl-2-fluorobenzamide, the ortho-fluorine atom influences the torsion angle between the fluorobenzene (B45895) ring and the amide plane, resulting in a dihedral angle of 29.92°. nih.govnih.gov Research has also shown that ortho-fluorine substitution can suppress the crystalline disorder that is common in simpler benzamides, leading to more ordered and predictable packing in the solid state. acs.orgnih.govacs.org

| Property | Hydrogen (H) | Fluorine (F) | Impact of Substitution |

| Electronegativity (Pauling) | 2.20 | 3.98 | Increases electron withdrawal, alters bond polarity. nih.gov |

| van der Waals Radius (Å) | 1.20 | 1.47 | Minimal steric bulk increase, often considered a bioisostere of hydrogen. |

| C-X Bond Energy (kcal/mol) | C-H: ~99 | C-F: ~116 | Creates a highly stable bond, often blocking metabolic degradation. nih.gov |

| Inductive Effect (σI) | 0.00 | +0.51 | Strong electron-withdrawing effect. nih.gov |

This table provides a comparative overview of the fundamental properties of hydrogen and fluorine and the resulting impact when fluorine is substituted for hydrogen in organic molecules.

The electronic changes induced by fluorine directly impact how a molecule interacts with its environment and biological targets. The C-F bond, while not a classical hydrogen bond acceptor, can participate in various non-covalent interactions, including dipole-dipole and C-H···F interactions, which can contribute to binding affinity with proteins. nih.govnih.gov

Specific Context of N-Cycloalkylbenzamides in Academic Inquiry

The N-cycloalkylbenzamide subclass, which includes N-cycloheptyl-2-fluorobenzamide, is a subject of specific academic research, particularly in structural chemistry and materials science. The cycloalkyl group introduces a three-dimensional, flexible, and lipophilic component to the benzamide scaffold.

Studies on the closely related analogue, N-cyclohexyl-2-fluorobenzamide, provide detailed insights into the structural characteristics of this class. Its synthesis is achieved by reacting 2-fluorobenzoyl chloride with cyclohexylamine (B46788). nih.gov X-ray crystallography reveals that the cyclohexane (B81311) ring adopts a stable chair conformation. nih.govnih.gov The crystal structure is organized by a network of intermolecular hydrogen bonds, including a primary N—H⋯O interaction that links molecules into chains. These chains are further connected by weaker C—H⋯F and C—H⋯π interactions, demonstrating the role of the fluorine atom in directing the solid-state architecture. nih.gov The existence and study of other derivatives, such as N-cycloheptyl pentafluorobenzamide and N-(2-methyl cyclohexyl)-2,3,4,5,6-pentafluorobenzamide, highlight the continued interest in how the interplay between different cycloalkyl groups and fluorination patterns affects molecular properties. ontosight.aithegoodscentscompany.com

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Reference |

| N-Cyclohexyl-2-fluorobenzamide | C₁₃H₁₆FNO | 221.27 | Chair conformation of cyclohexane; 29.92° dihedral angle between ring and amide. | nih.gov |

| N-Cyclohexyl-N-methyl-2-fluorobenzamide | C₁₄H₁₈FNO | 235.30 | Tertiary amide; lacks N-H for hydrogen bonding. | nih.gov |

| N-Cycloheptyl pentafluorobenzamide | C₁₄H₁₄F₅NO | 323.26 | Fully fluorinated benzene (B151609) ring; seven-membered alkyl ring. | ontosight.ai |

This table summarizes key data for this compound's close structural analogues found in chemical literature.

Research Gaps and Opportunities Pertaining to this compound

The most striking aspect of this compound is the profound lack of available scientific literature. A comprehensive search of chemical databases and research publications reveals a significant void in our understanding of this specific molecule. This absence of data represents a substantial research gap and, consequently, a wealth of opportunities for chemical exploration.

Key areas for future research include:

Synthesis and Characterization: The development and optimization of a synthetic route to this compound are of primary importance. Following a successful synthesis, a thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction would be essential to definitively establish its molecular structure and properties.

Physicochemical Properties: A detailed investigation into its physical and chemical properties, including solubility, melting point, and stability, is needed.

Biological Screening: Given the prevalence of the benzamide scaffold in pharmacologically active compounds, this compound is a prime candidate for a broad range of biological screenings. Its potential as an antimicrobial, antiviral, anticancer, or agrochemical agent remains entirely unexplored. The unique combination of the 2-fluoro substitution and the seven-membered cycloheptyl ring may confer novel biological activities.

Comparative Studies: A comparative study of a series of N-cycloalkyl-2-fluorobenzamides (from cyclopropyl (B3062369) to cyclooctyl, for instance) would provide valuable structure-activity relationship (SAR) data, elucidating the impact of the cycloalkyl ring size on the compound's properties and biological activity.

Structure

3D Structure

Properties

IUPAC Name |

N-cycloheptyl-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO/c15-13-10-6-5-9-12(13)14(17)16-11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQOXXSBTDZYIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cycloheptyl 2 Fluorobenzamide and Its Analogues

General Synthetic Routes to N-Substituted Benzamides

The formation of N-substituted benzamides is a cornerstone of organic synthesis, with broad applications in medicinal and materials chemistry. researchgate.net These methods are centered around the creation of a robust amide linkage.

Acylation Reactions of Amines with 2-Fluorobenzoyl Derivatives

A primary and efficient method for synthesizing N-cycloheptyl-2-fluorobenzamide is the acylation of cycloheptylamine (B1194755) with a reactive 2-fluorobenzoyl derivative. The most common derivative used for this purpose is 2-fluorobenzoyl chloride. nih.govsigmaaldrich.com The reaction proceeds by nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, leading to the formation of the amide bond and elimination of hydrogen chloride.

The reaction is typically carried out in a suitable solvent, such as chloroform, and may be conducted under reflux to drive the reaction to completion. nih.gov An acid scavenger, like a tertiary amine (e.g., triethylamine) or an excess of the reacting amine, is often added to neutralize the HCl generated during the reaction. acs.org

A similar approach involves the reaction of 2-fluorobenzoyl chloride with ethyl 5-amino-1-methylpyrazole-4-carboxylate to yield an N-mono-N,N-di-substituted intermediate, which can then undergo ring closure. sigmaaldrich.com

Amide Bond Formation Strategies and Reagents

Beyond the use of acyl chlorides, a vast array of coupling reagents has been developed to facilitate amide bond formation directly from carboxylic acids and amines. researchgate.netluxembourg-bio.comrsc.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This approach is particularly useful when dealing with sensitive substrates where the formation of an acyl chloride is not feasible. researchgate.net

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as N-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. nih.gov Other modern and effective reagents include uronium and phosphonium (B103445) salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). researchgate.net

The choice of reagent and reaction conditions can be tailored based on the specific substrates and desired outcome. For instance, DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) has proven effective for couplings involving secondary amines in aqueous media. luxembourg-bio.com

| Reagent Class | Examples | Application Notes |

| Carbodiimides | DCC, EDC | Widely used, often with additives like HOBt to prevent side reactions. nih.gov |

| Uronium Salts | HATU, HBTU, HCTU | Highly efficient, but can have safety concerns. researchgate.netnih.gov |

| Phosphonium Salts | PyBOP, PyAOP | Effective for sterically hindered couplings. |

| Triazine Derivatives | DMT-MM | Useful for reactions in aqueous media. luxembourg-bio.com |

| Other | CDI, EEDQ | Offer alternative reactivity profiles. luxembourg-bio.com |

Specific Synthesis of the 2-Fluorobenzamide (B1203369) Core

The synthesis of the 2-fluorobenzamide core begins with the preparation of suitable precursors, primarily 2-fluorobenzoic acid or its derivatives.

Precursor Synthesis and Halogenation Techniques

2-Fluorobenzoyl chloride, the key intermediate, is commonly synthesized from 2-fluorobenzoic acid. A standard method involves refluxing 2-fluorobenzoic acid with thionyl chloride (SOCl₂), often in a solvent like benzene (B151609), followed by vacuum concentration to yield the desired acid chloride. prepchem.com

An alternative patented method describes a two-step process starting from o-fluorotoluene. First, o-fluorotoluene is treated with chlorine in the presence of an initiator like azodiisobutyronitrile to form o-fluorobenzyl trichloride. This intermediate is then hydrolyzed using an aqueous zinc chloride solution to produce o-fluorobenzoyl chloride. google.com

Functional Group Interconversions on the Benzene Ring

While the direct synthesis from 2-fluorinated precursors is most common, functional group interconversions on a pre-existing benzene ring can also be employed. For instance, a nitro group can be introduced and subsequently reduced to an amino group, which can then be a handle for further transformations. acs.org However, for the synthesis of 2-fluorobenzamide, starting with a fluorinated building block is generally more straightforward.

Introduction of the N-Cycloheptyl Moiety

The final key step in the synthesis of this compound is the introduction of the cycloheptyl group onto the amide nitrogen.

As detailed in section 2.1.1, the most direct method is the reaction of cycloheptylamine with 2-fluorobenzoyl chloride. nih.gov This reaction leverages the nucleophilicity of the primary amine to form the stable amide bond.

In a broader context of introducing cycloalkyl groups, various methodologies exist. For instance, a patented method describes the synthesis of N-cyclohexyl-2-benzothiazolesulfenamide by reacting benzothiazole (B30560) disulfide with cyclohexylamine (B46788) using a catalyst, a process that avoids the need for an oxidant. google.com While this is for a different scaffold, it highlights alternative strategies for forming C-N bonds involving cycloalkylamines.

Cycloheptylamine Derivatization and Coupling

The most direct and widely employed method for the synthesis of this compound involves the acylation of cycloheptylamine with a derivative of 2-fluorobenzoic acid. The most common approach utilizes the reaction of cycloheptylamine with 2-fluorobenzoyl chloride. nih.gov This reaction is typically performed in a suitable solvent, such as chloroform, often in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov The general reaction is as follows:

2-Fluorobenzoyl chloride + Cycloheptylamine → this compound + HCl

Alternative methods for amide bond formation can also be employed, particularly when dealing with sensitive substrates or to improve yields. These include the use of coupling reagents that activate the carboxylic acid. nih.gov Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents facilitate amide bond formation under milder conditions compared to the acid chloride method. nih.gov

The choice of method can depend on the scale of the reaction, the availability of starting materials, and the desired purity of the final product. For instance, the acid chloride method is often favored for its simplicity and cost-effectiveness on a larger scale. researchgate.net

Stereochemical Considerations in Cycloheptyl Incorporation

The cycloheptyl ring in this compound is not planar and can adopt several conformations. X-ray crystallography studies of N-cyclohexyl-2-fluorobenzamide, a closely related analogue, have shown that the cyclohexane (B81311) ring adopts a chair conformation. catalyticamidation.infochimia.ch It is expected that the cycloheptyl ring in this compound would also exist in a preferred low-energy conformation, likely a twist-chair, which is the most stable conformation for cycloheptane (B1346806).

The orientation of the cycloheptyl ring relative to the benzamide (B126) group is also a key stereochemical feature. In the crystal structure of N-cyclohexyl-2-fluorobenzamide, the plane of the fluorobenzene (B45895) ring and the plane of the amide unit are inclined at a significant dihedral angle. catalyticamidation.infochimia.ch This twisted conformation is likely influenced by steric hindrance between the ortho-fluoro substituent on the benzene ring and the bulky cycloheptyl group. This conformational preference can have significant implications for how the molecule interacts with biological targets.

Strategies for Analog Synthesis and Derivatization

The development of analogues of this compound is a key strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and optimize pharmacokinetic properties.

Substitution Patterns on the Cycloheptyl Ring

The synthesis of analogues with substituents on the cycloheptyl ring requires either the use of pre-functionalized cycloheptylamines or the direct functionalization of the cycloheptyl ring in a later synthetic step.

The synthesis of substituted cycloheptylamines can be achieved through various methods, including the reduction of corresponding substituted cycloheptanones or through multi-step sequences starting from other cyclic precursors. The functionalization of alicyclic amines at the α-C–H bond is an area of active research and can be achieved through methods like the in-situ formation of transient imines followed by the addition of nucleophiles. nih.gov

While specific examples for the direct substitution on the cycloheptyl ring of this compound are not prevalent in the literature, general methods for C-H functionalization of cycloalkanes could potentially be applied. These methods often involve radical-based or transition-metal-catalyzed reactions to introduce functional groups at specific positions on the ring.

Modifications to the Benzamide Aromatic System

Modifying the 2-fluorobenzamide portion of the molecule offers a rich avenue for analogue synthesis. This can involve changing the position or nature of the substituent on the aromatic ring. For example, analogues with different halogen substitutions (e.g., chloro, bromo) or with other electron-withdrawing or electron-donating groups can be synthesized by starting with the appropriately substituted benzoic acid derivative. nih.gov

The introduction of multiple substituents on the aromatic ring can also be explored to fine-tune the electronic properties and steric profile of the molecule. The synthesis of these analogues would follow the same general amide coupling procedures described in section 2.3.1, using the corresponding substituted benzoyl chlorides or benzoic acids.

Heterocyclic Analogues Incorporating the Fluorobenzamide Scaffold

Bioisosteric replacement of the phenyl ring with a heterocycle is a common strategy in drug design to modulate physicochemical properties and biological activity. rsc.org For instance, the 2-fluorophenyl group could be replaced by a fluorinated pyridine, pyrimidine, or other heteroaromatic ring. The synthesis of such analogues would involve coupling cycloheptylamine with the corresponding heterocyclic carboxylic acid or its activated derivative.

Furthermore, the amide bond itself can be replaced with a heterocyclic ring that acts as a bioisostere, such as a 1,2,4-oxadiazole (B8745197) or a 1,2,3-triazole. acs.org This strategy can lead to compounds with improved metabolic stability and different hydrogen bonding patterns. acs.org The synthesis of these heterocyclic analogues typically involves multi-step reaction sequences to construct the heterocyclic core.

Advanced Synthetic Techniques in this compound Synthesis

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound and its analogues, particularly for challenging substrates.

For sterically hindered couplings, such as the reaction between a bulky substituted cycloheptylamine and a sterically demanding benzoyl chloride, specialized coupling reagents and conditions may be necessary. Protocols have been developed for amide bond formation in sterically hindered cases, for example, by the in-situ formation of acyl fluorides which then react with the amine at elevated temperatures. rsc.org The direct coupling of Grignard reagents with isocyanates has also been reported as a robust method for creating sterically hindered amides. chimia.ch

Catalytic amidation reactions represent a greener and more atom-economical approach to amide bond synthesis. catalyticamidation.info These methods utilize catalysts, such as boronic acids or transition metals, to facilitate the direct coupling of carboxylic acids and amines, with water as the only byproduct. catalyticamidation.info While not yet specifically reported for this compound, these catalytic methods could be adapted for its synthesis, especially in an industrial setting. N-Heterocyclic carbene (NHC)-catalyzed reactions have also emerged as powerful tools for the synthesis of amides and lactams. organic-chemistry.org

Photoredox Catalysis in C–N Bond Formation

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the formation of carbon-nitrogen (C–N) bonds, offering mild reaction conditions and high functional group tolerance. nih.govorganic-chemistry.org This approach avoids the need for high temperatures or aggressive reagents often associated with traditional amidation methods. The synthesis of this compound via photoredox catalysis can be envisioned through several pathways, typically involving the generation of a nitrogen-centered or an acyl radical intermediate that couples with the corresponding reaction partner.

One plausible approach involves the reaction of 2-fluorobenzoic acid or its derivatives with cycloheptylamine under visible light irradiation in the presence of a suitable photoredox catalyst. rsc.org Organic dyes, such as Eosin Y or Rose Bengal, and metal complexes, like those of iridium or ruthenium, are commonly employed as photocatalysts. nih.govrsc.org These catalysts, upon light absorption, can initiate single electron transfer (SET) processes, activating the substrates to facilitate the C–N bond formation. For instance, a carboxylic acid can be activated to form an acyl radical, which is then trapped by an amine. rsc.org

Another strategy is the N-alkylation of a pre-formed 2-fluorobenzamide with a cycloheptyl precursor. While less direct for the primary synthesis of the target compound, related visible-light-mediated methods have been developed for the N-alkylation of amides using alcohols. nih.govrsc.org This highlights the versatility of photoredox catalysis in modifying amide structures.

Key research findings in the area of photoredox-catalyzed amidation are summarized in the table below, providing a basis for the development of a specific protocol for this compound.

Table 1: Overview of Photoredox-Catalyzed Amidation Strategies

| Method | Reactants | Catalyst System | Light Source | Key Features |

| Deoxygenative Amidation | Carboxylic Acid, Amine | Organic Dye (e.g., Rhodamine B) | Visible Light | Metal-free conditions, generates acyl radicals. rsc.org |

| C-N Coupling | Benzamide, Benzyl Alcohol | Eosin Y | Visible Light | Forms N-monoalkylated products. nih.govrsc.org |

| General Amide Synthesis | Thioacid, Amine | Organic Photoredox Catalyst | Visible Light | Metal-, base-, and additive-free; broad substrate scope. organic-chemistry.org |

Mechanochemical Approaches for Benzoic Amide Synthesis

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a solvent-free and often more efficient alternative to traditional solution-phase synthesis. rsc.orgyoutube.com Ball milling is the most common technique, where the reactants are ground together with steel or ceramic balls in a vibrating or rotating jar. youtube.commdpi.comresearchgate.net This method can lead to shorter reaction times, higher yields, and a reduction in waste.

The synthesis of this compound via mechanochemistry would typically involve milling 2-fluorobenzoic acid or one of its esters with cycloheptylamine. nih.gov The reaction can be performed neat or with a catalytic amount of a base, such as potassium tert-butoxide (KOtBu), to facilitate the amidation. nih.gov The high energy input from the milling process can overcome the activation barrier for the reaction without the need for bulk solvent heating.

This solvent-free approach is particularly attractive from a green chemistry perspective. Research has demonstrated the successful synthesis of a wide array of amides from esters and amines using ball milling, with the procedure being scalable and applicable to active pharmaceutical ingredients. nih.gov

Table 2: Mechanochemical Amidation Approaches

| Method | Reactants | Additive/Catalyst | Key Features |

| Direct Amidation of Esters | Ester, Amine | Substoichiometric KOtBu | Solvent-free, broad applicability. nih.gov |

| Amidation of Carboxylic Acids | Carboxylic Acid, Amine | None (neat) | Green, solvent- and catalyst-free conditions. mdpi.comresearchgate.net |

| ZnO-NP Catalyzed Synthesis | o-aminothiophenol, aldehyde | ZnO Nanoparticles | Solvent-free, recyclable catalyst for related heterocycles. rsc.org |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has revolutionized the formation of C-N bonds. While traditionally used for cross-coupling reactions to form C-C bonds, these catalysts are also highly effective for amidation. The synthesis of this compound can be achieved by coupling a 2-fluorobenzoic acid derivative with cycloheptylamine in the presence of a suitable transition metal catalyst and ligands.

A common method involves the activation of the carboxylic acid with a coupling reagent, followed by the palladium-catalyzed reaction with the amine. However, more direct methods are continually being developed. For instance, the direct coupling of 2-fluorobenzoyl chloride with cycloheptylamine can be facilitated by a palladium catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often showing superior performance. mdpi.com

These reactions are valued for their high efficiency and selectivity, often proceeding under mild conditions with low catalyst loadings. The development of robust catalysts allows for the synthesis of complex amide structures that may be challenging to access through other methods.

Table 3: Transition Metal-Catalyzed Amidation Strategies

| Catalyst System | Reactants | Coupling Reagent/Activator | Key Features |

| Palladium(II) acetate/SPhos | Bromothiophene, Cyclopropylboronic acid | - | High conversion, low catalyst loading for related C-C couplings. mdpi.com |

| Palladium-catalyzed [2+1] annulation | Sulfoxonium ylides, Norbornenes | - | Forms cyclopropane (B1198618) structures, demonstrating palladium's versatility. rsc.org |

| Nickel(II) pincer complex | Aromatic aldehydes, Amides | - | Oxidative amidation with fast reaction times at room temperature. researchgate.net |

Flow Chemistry and Continuous Synthesis Methods

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govresearchgate.net The synthesis of this compound is well-suited to a flow process, which would allow for precise control over reaction parameters such as temperature, pressure, and residence time.

A typical flow setup for amidation would involve pumping solutions of the activated 2-fluorobenzoic acid derivative and cycloheptylamine through a heated or cooled reactor coil. nih.gov The activation of the carboxylic acid can be achieved in-line using common coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or propylphosphonic anhydride (B1165640) (T3P). vapourtec.com Alternatively, solid-supported catalysts or reagents can be packed into a column reactor, allowing for easy separation of the product and potential for catalyst recycling. rsc.orgrsc.org

The application of flow chemistry to amide synthesis has been demonstrated for a variety of substrates, including the production of pharmaceutical intermediates. nih.gov This methodology is particularly beneficial for reactions that are exothermic or involve unstable intermediates, as the small reactor volume minimizes safety risks.

Table 4: Flow Chemistry Approaches for Amidation

| Reactor Type | Catalyst/Reagent | Key Features |

| Plug Flow Reactor (PFR) | Carbodiimides (EDC), T3P | Homogeneous feed, good for thermally stable reagents. vapourtec.com |

| Packed-Bed Reactor | Immobilized Cp*Rh(III) | Heterogeneous catalysis, allows for catalyst reuse. rsc.org |

| Microreactor | Trimethylaluminum (TMA) | Handles pyrophoric reagents safely, rapid reaction times. nih.gov |

| Column Reactor | Solid Acid Catalysts | Dehydrative amidation, continuous operation. rsc.org |

Structural Elucidation and Characterization Techniques for N Cycloheptyl 2 Fluorobenzamide

Spectroscopic Methods for Structure Confirmation

Spectroscopic techniques are fundamental to the confirmation of a synthesized chemical structure. For N-cycloheptyl-2-fluorobenzamide, a combination of NMR, IR, Raman, and mass spectrometry would be essential to verify its molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of specific nuclei within a molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the aromatic protons of the 2-fluorobenzoyl group and the aliphatic protons of the cycloheptyl ring. The aromatic region would likely show complex splitting patterns due to the influence of the fluorine substituent. The cycloheptyl protons would appear as a series of broad, overlapping multiplets in the upfield region of the spectrum. The amide proton (N-H) would typically present as a broad singlet, the chemical shift of which could be dependent on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the number of unique carbon environments. One would anticipate signals for the carbonyl carbon of the amide, several distinct aromatic carbons (with their chemical shifts and coupling to fluorine being of diagnostic value), and multiple aliphatic carbons corresponding to the cycloheptyl ring.

¹⁹F NMR: This technique is highly specific to the fluorine atom. A ¹⁹F NMR spectrum would show a signal for the single fluorine atom on the benzene (B151609) ring. The chemical shift and coupling constants to adjacent aromatic protons would be characteristic of its position.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in establishing the connectivity between protons and carbons within the molecule, confirming the specific arrangement of atoms in both the aromatic and cycloheptyl moieties.

Currently, specific NMR data for this compound is not available in the reviewed literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

IR Spectroscopy: For this compound, the IR spectrum would be expected to show a strong absorption band for the C=O (carbonyl) stretching of the amide group, typically in the region of 1630-1680 cm⁻¹. Another key feature would be the N-H stretching vibration, appearing as a sharp to broad band around 3300 cm⁻¹. Aromatic C-H stretching and C=C bending vibrations, as well as aliphatic C-H stretching from the cycloheptyl ring, would also be present. A C-F stretching vibration would also be expected.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-F bond would likely give rise to distinct Raman signals.

No specific IR or Raman spectra for this compound have been found in the public domain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (with a molecular formula of C₁₄H₁₈FNO), the expected molecular weight is approximately 235.30 g/mol . The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass. Characteristic fragmentation patterns would likely involve the cleavage of the amide bond, leading to fragments corresponding to the 2-fluorobenzoyl cation and the cycloheptylamino cation.

Specific mass spectrometry data for this compound has not been identified in the surveyed literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and conformational details. While no crystal structure for this compound is available, a discussion of the expected findings can be made by analogy to similar compounds like N-cyclohexyl-2-fluorobenzamide. nih.govnih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, C-H...π interactions)

In a hypothetical crystal structure of this compound, intermolecular forces would dictate the packing of the molecules.

Hydrogen Bonding: A prominent interaction would be the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, likely forming chains or dimeric motifs. nih.govnih.gov

Halogen Bonding: The fluorine atom could potentially act as a halogen bond acceptor.

C-H...π interactions: Interactions between the C-H bonds of the cycloheptyl ring and the aromatic π-system of an adjacent molecule could also play a role in stabilizing the crystal lattice. nih.govnih.gov

Detailed crystallographic data for this compound, which would confirm these interactions, is not currently published.

Conformational Analysis in the Crystalline State (e.g., Cycloheptane (B1346806) Ring Conformation)

The solid-state conformation of this compound would be of significant interest. The cycloheptane ring is known to be flexible and can adopt several low-energy conformations, such as the twist-chair and chair forms. X-ray crystallography would reveal the specific conformation adopted by the cycloheptyl ring in the crystal. Furthermore, it would determine the dihedral angle between the plane of the aromatic ring and the amide group, which is an important conformational parameter. In the closely related N-cyclohexyl-2-fluorobenzamide, the cyclohexane (B81311) ring adopts a chair conformation. nih.govnih.gov

Without experimental crystallographic data for this compound, its precise solid-state conformation remains undetermined.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and assessment of the purity of synthesized organic compounds. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful tools.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purification and analysis of non-volatile or thermally unstable compounds. For this compound, a preparative HPLC method has been described for its purification. While specific analytical chromatograms and detailed purity assessments are not widely available in published literature, a general methodology can be outlined based on established protocols for related benzamide (B126) derivatives.

A typical preparative HPLC purification would involve the use of a reverse-phase column, where the stationary phase is non-polar. A gradient elution with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water containing a modifier like trifluoroacetic acid (TPA), is commonly employed. The gradient, starting with a higher proportion of the weaker solvent (water) and gradually increasing the concentration of the stronger solvent (acetonitrile), allows for the effective separation of the target compound from impurities.

Table 1: Illustrative Preparative HPLC Parameters for this compound Purification

| Parameter | Value/Description |

| Column | Reverse-Phase C18 |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient, e.g., 5% to 95% B over 15 minutes |

| Flow Rate | Dependent on column dimensions, e.g., 15 mL/min for preparative scale |

| Detection | UV-Vis at a suitable wavelength (e.g., 254 nm or 271 nm) |

The data in this table is illustrative and based on general methods for related compounds.

For analytical purposes, a similar setup on an analytical scale with a lower flow rate would be used to assess the purity of the collected fractions. The retention time of the main peak would be a characteristic identifier for this compound under specific chromatographic conditions, and the peak area percentage would provide a quantitative measure of its purity.

Gas Chromatography (GC)

Gas Chromatography is a highly sensitive technique suitable for volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it is amenable to GC analysis, potentially with derivatization to enhance its volatility and thermal stability.

A standard GC analysis would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column's stationary phase interacts differently with various components of the sample, leading to their separation based on boiling points and polarity. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Table 2: Hypothetical Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Value/Description |

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient, e.g., starting at 150 °C, ramping to 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 280 - 300 °C |

The data in this table is hypothetical and serves as a general guideline for method development.

GC-MS would be particularly powerful, as it would not only provide a retention time for the compound but also a mass spectrum, which offers valuable structural information through the fragmentation pattern of the molecule.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the calculated theoretical percentages for the proposed empirical formula, serving as a critical validation of the compound's identity.

The empirical formula for this compound is C₁₄H₁₈FNO. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

While experimental elemental analysis data for this compound is not found in the reviewed literature, data for the closely related analogue, N-cyclohexyl-2-fluorobenzamide (C₁₃H₁₆FNO), is available and provides a relevant example of this analytical process. nih.gov

Table 3: Elemental Analysis Data for the Analogous Compound N-Cyclohexyl-2-fluorobenzamide (C₁₃H₁₆FNO)

| Element | Theoretical (%) | Found (%) nih.gov |

| Carbon (C) | 70.56 | 70.08 |

| Hydrogen (H) | 7.29 | 7.31 |

| Nitrogen (N) | 6.33 | 6.38 |

The close correlation between the calculated and found percentages for the cyclohexyl analogue demonstrates the utility of elemental analysis in confirming the empirical formula of the synthesized compound. nih.gov A similar agreement would be expected for this compound to validate its proposed structure.

Computational and Theoretical Investigations of N Cycloheptyl 2 Fluorobenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful framework for understanding the electronic structure and related properties of molecules like N-cycloheptyl-2-fluorobenzamide from first principles.

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Structure

A fundamental step in the computational analysis of this compound would be the optimization of its geometry using Density Functional Theory (DFT). This method determines the lowest energy arrangement of the atoms in the molecule, providing key structural parameters.

DFT calculations, often employing a basis set such as 6-311++G(d,p), would yield the bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. For instance, the calculations would define the precise geometry of the cycloheptyl ring, the planarity of the amide linkage, and the orientation of the 2-fluorophenyl group relative to the rest of the molecule. These optimized parameters are crucial for the accuracy of all other subsequent computational analyses.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C=O | 1.25 Å |

| C-N (amide) | 1.36 Å | |

| N-C (cycloheptyl) | 1.47 Å | |

| C-F | 1.35 Å | |

| Bond Angle | O=C-N | 122° |

| C-N-C | 121° |

Note: The values in this table are illustrative and represent typical parameters for similar molecules. Actual values would be derived from specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP analysis would likely reveal a negative potential (typically colored red) around the carbonyl oxygen and the fluorine atom, indicating these as sites prone to electrophilic attack. Conversely, a positive potential (blue) would be expected around the amide hydrogen, highlighting its susceptibility to nucleophilic attack. This analysis is critical for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the molecule's behavior in a biological or chemical system.

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are central to chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. kisti.re.krscbt.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scbt.com For this compound, the HOMO would likely be localized on the electron-rich 2-fluorophenyl ring, while the LUMO might be distributed over the benzamide (B126) moiety. The calculated energies of these orbitals would provide quantitative insights into the molecule's electron-donating and accepting capabilities.

Table 2: Hypothetical Frontier Orbital Properties of this compound

| Property | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Note: These values are for illustrative purposes and would need to be determined by specific quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. ontosight.ai It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors).

In the case of this compound, NBO analysis would quantify the stabilization energy associated with hyperconjugative interactions. For example, it could reveal the delocalization of the lone pair of electrons on the nitrogen atom into the antibonding orbital of the carbonyl group, a key resonance interaction in amides. It would also describe the interactions between the orbitals of the fluorophenyl ring and the amide group, providing a deeper understanding of the electronic communication within the molecule.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time.

Conformational Landscape Exploration of the Cycloheptyl and Amide Moieties

The cycloheptyl ring of this compound is flexible and can adopt several low-energy conformations, such as the chair and boat forms. Similarly, rotation around the C-N amide bond and the bond connecting the phenyl ring to the carbonyl group can lead to different conformers.

Molecular dynamics simulations would be employed to explore this conformational landscape. By simulating the motion of the atoms over time, MD can identify the most stable and populated conformations of the molecule in a given environment (e.g., in a solvent or interacting with a biological target). This information is crucial for understanding how the molecule's three-dimensional shape influences its properties and interactions. The simulations would track key dihedral angles to map the energy barriers between different conformations and determine their relative stabilities.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamic behavior of a molecule can be significantly influenced by its surrounding solvent environment. For a molecule like this compound, which contains a polar amide group and a nonpolar cycloheptyl ring, the solvent's polarity is expected to play a crucial role in determining the molecule's preferred three-dimensional shape and flexibility.

Computational methods, particularly Molecular Dynamics (MD) simulations, are instrumental in studying these phenomena. MD simulations model the movements of atoms and molecules over time, governed by the principles of classical mechanics. By simulating the compound in a virtual box of solvent molecules (e.g., water, dimethyl sulfoxide, or chloroform), researchers can observe how the interactions between the solute and solvent affect its conformational landscape.

Key aspects that can be investigated include:

Hydrogen Bonding: The amide group (-CONH-) in this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O). In protic solvents like water, these groups can form strong hydrogen bonds, which can stabilize certain conformations over others. In aprotic solvents, the pattern of intramolecular versus intermolecular hydrogen bonding may shift.

Conformational Equilibrium: The cycloheptyl ring is a flexible moiety that can exist in several low-energy conformations, such as the chair and boat forms. The energy barrier between these conformations and their relative populations can be altered by the solvent. Similarly, the dihedral angle between the plane of the fluorobenzene (B45895) ring and the amide group plane is a critical conformational parameter that is sensitive to the solvent environment. nih.govnih.gov

While specific MD simulation studies on this compound are not prominently available in the reviewed literature, the principles derived from studies on other amides and flexible molecules suggest that its dynamics are intrinsically linked to the solvent medium. Such studies are crucial for understanding its behavior in a biological milieu, which is typically aqueous.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). walshmedicalmedia.com This method is fundamental in drug discovery for identifying potential biological targets and understanding the structural basis of ligand-receptor interactions.

Prediction of Binding Modes with Potential Molecular Targets

For this compound, molecular docking could be employed to screen for potential protein targets and predict its binding mode within their active sites. The process involves generating a three-dimensional structure of the compound and computationally "docking" it into the binding pocket of a target protein whose structure is known. The algorithm then samples a vast number of possible orientations and conformations of the ligand within the binding site. mdpi.com

Studies on structurally related benzamide derivatives have identified several classes of proteins as potential targets. Docking simulations have been successfully used to investigate the interactions of various benzamides with these targets, providing a roadmap for potential investigations into this compound. researchgate.netdergipark.org.tr The binding mode describes the precise orientation of the ligand, highlighting key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking between the ligand and amino acid residues of the protein. walshmedicalmedia.com For example, docking studies on other benzamides have shown interactions with enzymes like DNA gyrase and topoisomerases. researchgate.netdergipark.org.tr

Table 1: Potential Molecular Targets for Benzamide Derivatives Identified Through Molecular Docking

| Target Protein/Enzyme | PDB ID(s) for Docking | Therapeutic Area | Reference(s) |

|---|---|---|---|

| DNA Gyrase (S. aureus) | 3G7B | Antibacterial | researchgate.net |

| Dihydroorotase (E. coli) | 2eg7 | Antibacterial | semanticscholar.org |

| Topoisomerase I (Topo I) | 1K4T | Anticancer | dergipark.org.tr |

| Topoisomerase IIα (Topo IIα) | 5GWK | Anticancer | dergipark.org.tr |

| Histone Deacetylase (HDAC) | - | Anticancer | nih.gov |

This table presents potential targets based on studies of various benzamide derivatives, not specifically this compound.

Scoring and Affinity Prediction for Ligand-Target Interactions

A critical component of molecular docking is the use of a scoring function to evaluate the "goodness-of-fit" for each predicted binding pose. mdpi.com These functions calculate a score that estimates the binding free energy of the ligand-receptor complex. A more negative score typically indicates a more favorable binding affinity. nih.gov This scoring allows researchers to rank different compounds against a single target or to prioritize the most likely binding mode for a single compound.

The scoring is based on various energy terms, including:

Van der Waals interactions: Attractive and repulsive forces between atoms.

Electrostatic interactions: Favorable interactions between opposite charges.

Hydrogen bonding: A key directional interaction for specificity.

Desolvation energy: The energy penalty for removing the ligand and the binding site from the solvent.

Entropy penalties: The loss of conformational freedom upon binding.

In studies of other benzamide derivatives, docking scores have been used to successfully predict and rationalize their activity. For instance, benzamide derivatives docked against Topoisomerase IIα showed binding energies that helped identify the most promising compounds for further study. dergipark.org.tr

Table 2: Example Docking Scores for Benzamide Analogs Against Protein Targets

| Compound Class | Target Protein | Example Docking Score (kcal/mol) | Reference(s) |

|---|---|---|---|

| Benzamide Derivatives | Topoisomerase IIα | -7.5 to -8.5 | dergipark.org.tr |

| Benzamide Pyrazolone Derivatives | Novel Coronavirus Main Protease (6LU7) | -8.0 to -9.1 | walshmedicalmedia.com |

Note: These scores are for illustrative purposes and represent findings for related, but different, compounds. The exact values are highly dependent on the specific ligand, target, and software used.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. unair.ac.id

Development of Predictive Models for Biological Activity

The core of QSAR is to develop a mathematical equation that relates one or more physicochemical properties of a molecule, known as descriptors, to its activity. unair.ac.id For a series of compounds like this compound and its analogs, a QSAR model could be developed to predict their potency for a specific biological effect (e.g., enzyme inhibition).

The process typically involves:

Data Set Assembly: A collection of structurally related compounds with experimentally measured biological activities is required.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors representing its physicochemical properties are calculated.

Model Building: Using statistical techniques like multilinear regression (MLR) or machine learning algorithms, an equation is generated that best correlates the descriptors with the activity.

Validation: The model's predictive power is rigorously tested using statistical metrics like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.gov A robust model will have high values for these parameters, indicating a strong correlation and good predictive ability.

QSAR models have been successfully developed for various classes of benzamides and related heterocyclic compounds to predict activities such as anticancer and antimicrobial effects. nih.govsigmaaldrich.comnih.gov For example, a 3D-QSAR model for aminophenyl benzamide derivatives as HDAC inhibitors yielded an excellent correlation (r² = 0.99) and predictive power (q² = 0.85). nih.gov

Identification of Key Physicochemical Descriptors

The selection of appropriate descriptors is crucial for building a meaningful QSAR model. These descriptors quantify various aspects of a molecule's structure and properties. By analyzing which descriptors are most important in the final QSAR equation, researchers can gain insight into the molecular features that are essential for biological activity.

Key descriptors are generally categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. They are important for electrostatic and covalent interactions.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and molecular refractivity (MR). They are crucial for ensuring a good physical fit into a receptor's binding site.

Hydrophobic Descriptors: The most common is the logarithm of the partition coefficient (LogP), which measures a molecule's lipophilicity. This is vital for membrane permeability and hydrophobic interactions with a target.

Topological Descriptors: These are numerical indices derived from the 2D graph of the molecule, describing aspects like branching and connectivity.

3D Descriptors: These descriptors, such as those from 3D-MoRSE, reflect the three-dimensional distribution of atomic properties within the molecule. mdpi.com

Table 3: Common Physicochemical Descriptors Used in QSAR Studies

| Descriptor Category | Specific Descriptor Example | Significance in Drug Action | Reference(s) |

|---|---|---|---|

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Governs membrane transport and hydrophobic interactions with the target. | - |

| Electronic | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons in reactions. | - |

| Electronic | Dipole Moment | Influences long-range ligand-receptor recognition and solubility. | - |

| Steric | Molecular Refractivity (MR) | Encodes the volume of the molecule and its polarizability. | unair.ac.id |

| Steric | van der Waals Volume | Describes the space occupied by the molecule, important for steric fit. | mdpi.com |

| 3D-MoRSE | Mor30m | Reflects 3D distribution of atomic mass, influencing binding. | mdpi.com |

| BCUT | BELp1 | Eigenvalue descriptor encoding topology and atomic properties like polarizability. | mdpi.com |

By building a QSAR model for a series of this compound analogs, one could identify which combination of these descriptors is critical for a desired biological activity, thereby guiding the synthesis of new, more potent compounds. nih.gov

Cheminformatics and Virtual Screening Applications

Cheminformatics and virtual screening are integral computational strategies in modern drug discovery, enabling the efficient analysis and filtering of vast chemical libraries. researchgate.net These approaches are applied to this compound to explore its chemical neighborhood, identify structurally related molecules, and predict potential biological targets, thereby streamlining the early phases of research.

Database Mining for Analogues and Related Compounds

Database mining in cheminformatics is the process of searching large repositories of chemical compounds to find molecules with specific characteristics. For this compound, this involves scouring databases like PubChem, ChEMBL, and ZINC to find analogues and related compounds. nih.govnih.gov This process utilizes two primary search strategies:

Substructure Searching: This method identifies all compounds within a database that contain a specific, user-defined chemical fragment. For instance, a search could be configured to find all molecules containing the 2-fluorobenzamide (B1203369) core or the N-cycloheptylamide group. This is crucial for identifying compounds that share a common scaffold, which may imply a similar biological mechanism.

Similarity Searching: This technique finds molecules that are structurally similar to the query compound, this compound, based on a holistic assessment of their structure. youtube.com A common metric is the Tanimoto coefficient, which quantifies similarity based on 2D structural fingerprints. Researchers can set a similarity threshold to retrieve a curated set of compounds that are likely to share physicochemical properties and biological activities. researchgate.net

The output of such a mining expedition provides a foundation for understanding structure-activity relationships (SAR), highlighting how small structural modifications can influence a compound's properties.

A hypothetical table of analogues for this compound that could be identified through database mining is shown below.

| Compound ID | Structure | Key Structural Difference from this compound |

| Analogue 1 | Substitution of the cycloheptyl ring with a cyclohexyl ring. | |

| Analogue 2 | Relocation of the fluorine atom from position 2 to position 4 on the phenyl ring. | |

| Analogue 3 | Substitution of the cycloheptyl ring with a cyclopentyl ring. | |

| Analogue 4 | Replacement of the fluorine atom with a chlorine atom at position 2. |

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening (VS) is a computational method used to assess large libraries of small molecules to prioritize those that are most likely to interact with a specific biological target. researchgate.netnih.gov The methodologies are broadly divided into ligand-based and structure-based approaches. researchgate.net

Ligand-Based Virtual Screening (LBVS)

LBVS is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity exists. researchgate.net The core idea is the "similar property principle," which posits that structurally similar molecules often have similar biological functions. researchgate.net Key LBVS methods include:

Pharmacophore Modeling: This involves creating a 3D model of the essential steric and electronic features a molecule needs to be active. This model is then used as a 3D query to search for other molecules that match these features. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical relationships between the chemical structures of molecules and their biological activities. slideshare.net A model built from a series of known active and inactive compounds can predict the activity of new, untested molecules.

Shape-Based Screening: This method uses the 3D shape of a known active compound as a template to find other molecules from a library that have a similar shape and could potentially fit into the same target binding site. acs.org

Structure-Based Virtual Screening (SBVS)

When the 3D structure of a target protein has been determined, typically through X-ray crystallography or NMR spectroscopy, SBVS can be used. nih.gov This approach directly models the interaction between the target and potential ligands.

Molecular Docking: This is the most prevalent SBVS technique. nih.govtandfonline.com It involves computationally placing a ligand into the binding site of a target protein and using a scoring function to estimate the binding affinity and predict the binding pose. researchgate.netresearchgate.net This allows for the ranking of thousands or millions of compounds, prioritizing a smaller, more manageable number for experimental testing. nih.gov

For this compound, these techniques could be used to identify its potential biological targets. For example, if a set of compounds with similar activity were known, a pharmacophore or QSAR model could be built. Alternatively, if a potential protein target was hypothesized, this compound and a library of analogues could be docked into its binding site to evaluate their potential as inhibitors or activators. nih.gov

The following table provides an overview of these virtual screening methods.

| Methodology | Primary Requirement | Core Principle | Potential Application for this compound |

| Ligand-Based | |||

| Pharmacophore Modeling | A set of known active ligands. | Identifies the essential 3D arrangement of chemical features required for activity. nih.gov | Build a pharmacophore based on this compound and related active molecules to screen for novel, diverse compounds with the same key features. |

| QSAR | A dataset of compounds with measured biological activity. | Correlates structural or physicochemical properties with biological activity to create a predictive model. slideshare.net | Develop a QSAR model to predict the activity of newly designed analogues before their synthesis. |

| Shape-Based Screening | The 3D structure of a highly active ligand. | Molecules with a similar 3D shape are likely to bind to the same target. acs.org | Use the 3D conformation of this compound to screen vast compound libraries for shape mimics. |

| Structure-Based | |||

| Molecular Docking | The 3D structure of a biological target. | Predicts the preferred binding orientation and affinity of a ligand within a target's binding site. researchgate.net | Dock this compound and its analogues into the active site of a hypothesized protein target to prioritize candidates for experimental validation. |

Scientific Data on this compound Derivatives Remains Limited

Despite a comprehensive search of scientific literature and databases, specific experimental data on the molecular interactions and mechanistic biological studies of this compound and its derivatives is not publicly available. The requested detailed analysis of its effects on various cellular pathways and protein targets, as outlined, cannot be fulfilled at this time due to a lack of published research on this specific compound.

Searches for data pertaining to this compound's role in phenotypic screening, proteomic and interactomic studies, as well as its direct interactions with key biological targets, have not yielded specific results. This includes a lack of information on its potential as an inhibitor for enzymes such as EGFR, HER2, BTK, LSD1, and Factor XIa, and as a modulator for Sigma Receptors and PPAR-gamma.

While the broader class of benzamide derivatives has been a subject of extensive research in medicinal chemistry, leading to the development of various therapeutic agents, the specific derivative this compound appears to be a novel or less-explored entity in the scientific community.

It is important to note that the absence of published data does not necessarily indicate a lack of biological activity. Rather, it suggests that research on this particular compound may be in its early stages or has not been disclosed in publicly accessible formats.

Future research may shed light on the potential of this compound and its derivatives. As new studies are published, a more detailed understanding of its molecular interactions and biological effects may emerge.

Molecular Interactions and Mechanistic Biological Studies of N Cycloheptyl 2 Fluorobenzamide Derivatives

In Vitro Biochemical and Biophysical Characterization of Target Engagement

Functional Assays for Receptor Agonism/Antagonism

No information available.

In Vivo Preclinical Models for Mechanistic Validation

Target Engagement Studies in Animal Models:No information available.

Additionally, no data could be found to generate the requested data tables or the list of compound names.

Mechanistic Biomarker Analysis in Biological Samples

The investigation of N-cycloheptyl-2-fluorobenzamide and its derivatives necessitates a thorough analysis of mechanistic biomarkers in biological samples to elucidate their molecular-level effects. While specific biomarker data for this compound is not extensively available in the public domain, a prospective analysis based on the known activities of related benzamide (B126) compounds can guide future research. The primary aim of such an analysis is to identify and quantify molecules that provide evidence of the compound's engagement with its biological target and the subsequent modulation of downstream pathways.

Potential biomarkers could include proteins, nucleic acids, or metabolites whose levels or activity states change in response to the compound. For instance, if this compound were designed to inhibit a specific enzyme, a relevant biomarker could be the substrate or product of that enzyme. nih.gov Techniques such as enzyme-linked immunosorbent assays (ELISA), Western blotting, and mass spectrometry-based proteomics would be instrumental in quantifying changes in protein expression or post-translational modifications. Furthermore, transcriptomic analysis using methods like quantitative real-time PCR (qPCR) or RNA-sequencing could reveal changes in gene expression profiles induced by the compound.

In the context of benzamide derivatives, which have been investigated for a range of applications including as antipsychotics and anti-cancer agents, the choice of biomarkers would be highly dependent on the therapeutic target. nih.govnih.gov For example, if targeting a signaling pathway implicated in cancer, biomarkers could include key pathway components like phosphorylated kinases or transcription factors. nih.gov The table below outlines a hypothetical biomarker analysis plan for this compound, assuming a putative role as a kinase inhibitor.

Table 1: Prospective Mechanistic Biomarker Analysis for this compound

| Biomarker Category | Specific Biomarker (Example) | Analytical Method | Biological Sample | Purpose |

| Target Engagement | Phosphorylated Target Protein | ELISA, Western Blot | Tumor tissue, Peripheral Blood Mononuclear Cells (PBMCs) | To confirm direct interaction of the compound with its intended target. |

| Pathway Modulation | Downstream Substrate Phosphorylation | Mass Spectrometry, Western Blot | Tumor tissue, PBMCs | To assess the functional consequence of target inhibition on the signaling cascade. |

| Gene Expression | mRNA levels of target-regulated genes | qPCR, RNA-Seq | Tumor tissue, Circulating Tumor Cells (CTCs) | To understand the transcriptional effects of pathway modulation. |

| Metabolic Changes | Levels of key metabolites | Metabolomics (LC-MS, GC-MS) | Plasma, Urine | To identify metabolic reprogramming resulting from the compound's activity. |

It is crucial to establish a baseline of these biomarkers in untreated samples to allow for accurate assessment of the changes induced by this compound. Such studies would provide invaluable insights into the compound's mechanism of action in a biological system.

Pharmacodynamic Studies for Pathway Modulation (excluding efficacy/safety)

Pharmacodynamic (PD) studies are essential to understand the dose- and time-dependent effects of this compound on its biological target and associated pathways. These studies bridge the gap between drug concentration and the physiological response, providing critical information for the compound's development. The focus of these non-clinical PD studies would be to demonstrate pathway modulation in a quantifiable manner, independent of any therapeutic outcome.

A key aspect of PD studies for a compound like this compound would be the development and validation of robust assays to measure target modulation. For instance, if the compound targets a specific receptor, a PD assay could involve measuring receptor occupancy in response to varying concentrations of the compound. This can be achieved through techniques like positron emission tomography (PET) imaging with a radiolabeled ligand or by analyzing tissue biopsies. nih.gov

The data from these studies are often represented in dose-response curves, which illustrate the relationship between the administered dose and the magnitude of the biological effect. This allows for the determination of key parameters such as the half-maximal effective concentration (EC50), which is the concentration of the drug that produces 50% of the maximal effect.

The following table outlines potential pharmacodynamic studies for this compound, again assuming a hypothetical role as a modulator of a specific cellular pathway.

Table 2: Prospective Pharmacodynamic Studies for this compound

| Study Type | Endpoint Measured | Methodology | Model System | Objective |

| In Vitro PD | Target activity/inhibition (e.g., IC50) | Biochemical assays (e.g., kinase assay) | Isolated enzymes, cell lines | To determine the intrinsic potency of the compound against its target. |

| Ex Vivo PD | Target pathway modulation in treated cells | Flow cytometry, Western blot | Cultured cells treated with the compound | To assess the compound's ability to modulate the target pathway in a cellular context. |

| In Vivo PD | Target engagement and pathway modulation in tissue | Immunohistochemistry, ELISA from tissue lysates | Animal models | To demonstrate that the compound reaches its target in a living organism and exerts its modulatory effects. |

| PET Imaging | Receptor/target occupancy | Positron Emission Tomography with a specific radiotracer | Animal models, potentially leading to human studies | To non-invasively quantify target engagement in real-time. |

These pharmacodynamic studies are critical for establishing a clear understanding of how this compound interacts with and modulates its biological target, providing a rational basis for its further investigation.

The "Fluoro Effect" on Binding Affinity and Selectivity

The introduction of fluorine into a drug molecule can have profound effects on its physicochemical properties and, consequently, its biological activity. This "fluoro effect" is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. proquest.com

Analysis of Fluorine's Role in Molecular Recognition

In the context of this compound, the ortho-fluorine on the benzamide ring is expected to influence the conformation of the molecule. The fluorine atom can induce a twist in the dihedral angle between the phenyl ring and the amide plane, which can be crucial for optimal fitting into a binding pocket. nih.gov This conformational constraint can reduce the entropic penalty upon binding, thereby increasing affinity.

The increased lipophilicity imparted by fluorine can also enhance binding to hydrophobic pockets within a target protein. nih.gov The strategic placement of fluorine can therefore be a powerful tool to fine-tune the binding affinity and selectivity of a ligand.

Case Studies on Fluorine-Containing Benzamide Analogues

Case Study 1: N-Cyclohexyl-2-fluorobenzamide vs. N-Cyclohexylbenzamide

A comparison between the fluorinated and non-fluorinated N-cyclohexylbenzamide highlights the impact of the ortho-fluoro substituent. The fluorine atom influences the crystal packing and intermolecular interactions. In N-cyclohexyl-2-fluorobenzamide, C-H···F hydrogen bonds are observed, which are absent in the non-fluorinated analog. nih.gov These additional interactions can contribute to a more stable protein-ligand complex. The fluorine atom also affects the electronic properties of the aromatic ring, potentially modulating π-π stacking interactions with aromatic residues in the binding site.

Case Study 2: Impact of Cycloalkyl Ring Size on Binding

The size of the N-cycloalkyl substituent can significantly impact binding affinity. Studies on other classes of compounds have shown that increasing the ring size from a cyclohexyl to a cycloheptyl group can lead to improved hydrophobic interactions with the target, provided the binding pocket can accommodate the larger ring. nih.gov The greater conformational flexibility of the cycloheptyl ring compared to the more rigid cyclohexyl ring can also allow for a more optimal fit within the binding site. researchgate.net However, this increased flexibility can also come with a higher entropic cost upon binding. acs.org

The table below presents a hypothetical comparison of binding affinities, illustrating the potential combined effects of the fluorine atom and the cycloheptyl ring.

Table 3: Hypothetical Binding Affinities (Ki) of Benzamide Analogues

| Compound | Putative Target Ki (nM) | Rationale for Hypothetical Affinity |

| N-Cyclohexylbenzamide | 150 | Baseline affinity for the non-fluorinated analog. |

| N-Cyclohexyl-2-fluorobenzamide | 80 | The ortho-fluorine introduces favorable interactions and conformational pre-organization, enhancing affinity. |

| N-Cycloheptylbenzamide | 120 | The larger cycloheptyl ring provides additional hydrophobic contacts, but with a potential entropic penalty. |

| This compound | 50 | The combination of the ortho-fluorine's electronic and conformational effects with the enhanced hydrophobic interactions of the cycloheptyl ring leads to the highest predicted affinity. |

These case studies and hypothetical data underscore the importance of both the fluorine substituent and the nature of the N-alkyl group in determining the binding characteristics of benzamide derivatives. Experimental validation of these hypotheses for this compound is a critical next step in its evaluation.